![molecular formula C22H20ClN7O B12972839 (S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)
(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide is a complex organic compound that belongs to the class of triazolopyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide typically involves multi-step organic reactions. The key steps may include:
- Formation of the triazolopyridine core through cyclization reactions.
- Introduction of the chloropyridinyl and piperidinyl groups via nucleophilic substitution or coupling reactions.
- Final coupling with the benzamide moiety under specific conditions such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or triazolopyridine moieties.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
科学的研究の応用
Chemistry
- Used as intermediates in the synthesis of more complex molecules.
- Studied for their unique chemical properties and reactivity.
Biology
- Potential applications in the development of new pharmaceuticals.
- Investigated for their biological activity against various targets.
Medicine
- Explored as potential drug candidates for treating diseases such as cancer, infections, and neurological disorders.
Industry
- Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of (S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
- Inhibition or activation of enzyme activity.
- Binding to receptor sites and modulating signal transduction pathways.
- Interfering with cellular processes such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
Triazolopyridine derivatives: Known for their diverse biological activities.
Chloropyridinyl compounds: Often used in medicinal chemistry for their pharmacological properties.
Piperidinyl benzamides: Studied for their potential therapeutic applications.
Uniqueness
(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties.
特性
分子式 |
C22H20ClN7O |
|---|---|
分子量 |
433.9 g/mol |
IUPAC名 |
N-(3-chloropyridin-2-yl)-N-[(3S)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C22H20ClN7O/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21/h2-3,5-10,12-13,17,24H,1,4,11,14H2/t17-/m0/s1 |
InChIキー |
FDTXHWQFIXYHCL-KRWDZBQOSA-N |
異性体SMILES |
C1C[C@@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 |
正規SMILES |
C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


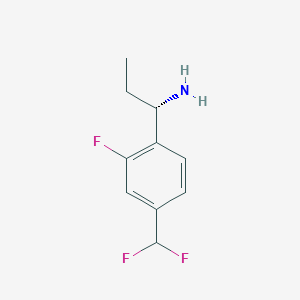
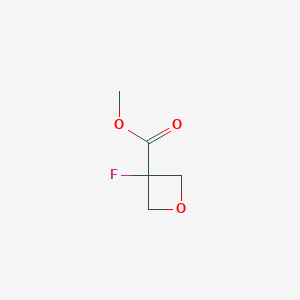
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)
![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)

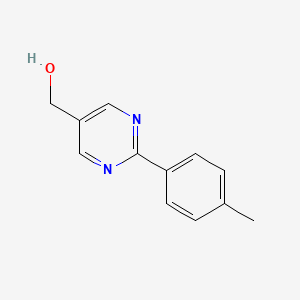
![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)

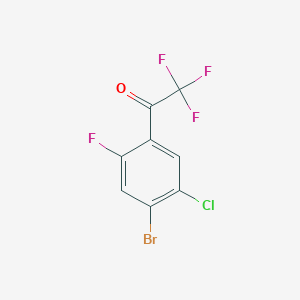
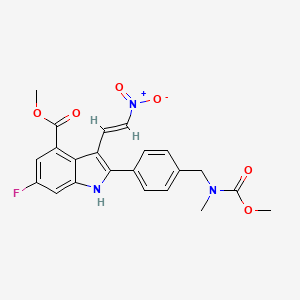
![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)
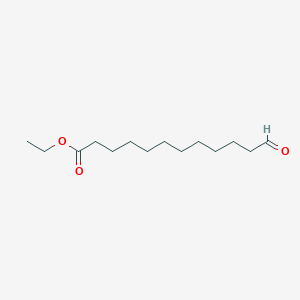
![2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12972836.png)
